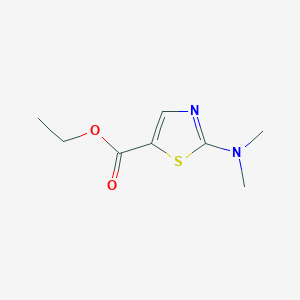
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is an organic compound that features a pyridinone core substituted with an aminophenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group. This is followed by a substitution reaction with 4-aminophenylboronic acid under Suzuki coupling conditions to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various electrophiles, bases like sodium hydride (NaH), and solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 5-(4-aminophenyl)-3-amino-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives of the aminophenyl group.
科学的研究の応用
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .
類似化合物との比較
Similar Compounds
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds also feature an aminophenyl group and are known for their antimicrobial properties.
5-Amino-pyrazoles: These compounds are similar in structure and are used in various organic synthesis applications.
Uniqueness
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is unique due to the combination of its nitro and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
64606-10-6 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC名 |
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3/c12-9-3-1-7(2-4-9)8-5-10(14(16)17)11(15)13-6-8/h1-6H,12H2,(H,13,15) |
InChIキー |
QRLOYQFKXBLOAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)




![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)

